molecular formula C22H28N4O4 B2780942 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide CAS No. 899956-75-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide

Número de catálogo: B2780942
Número CAS: 899956-75-3
Peso molecular: 412.49
Clave InChI: AAOQPPDIICNNDU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a useful research compound. Its molecular formula is C22H28N4O4 and its molecular weight is 412.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, enzyme inhibitory effects, and potential medicinal properties.

Synthesis

The synthesis of the compound involves several key steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine), which is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to yield N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide.
  • Formation of Acetamides : This intermediate is then reacted with various 2-bromo-N-(un/substituted-phenyl)acetamides in DMF (dimethylformamide) using lithium hydride as a base to produce the final compound and its derivatives .

Enzyme Inhibitory Activity

Research has shown that derivatives of this compound exhibit significant biological activity, particularly as enzyme inhibitors:

  • α-Glucosidase Inhibition : Several synthesized compounds have been tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. The results indicate that many derivatives demonstrate moderate inhibitory activity. For instance, compounds 7i and 7k showed IC50 values of 86.31 μM and 81.12 μM respectively, compared to acarbose (IC50 = 37.38 μM), which serves as a reference standard .
  • Acetylcholinesterase Inhibition : The compounds were also evaluated for their inhibitory effects on acetylcholinesterase (AChE). While most showed weak inhibition against AChE, the data suggest that the structural modifications significantly influence the biological activity .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Sulfonamide Derivatives : A study focused on synthesizing new sulfonamide derivatives containing benzodioxane and acetamide moieties revealed their potential as α-glucosidase inhibitors. The in vitro results indicated substantial inhibitory effects against yeast α-glucosidase .
  • In Silico Studies : Molecular docking studies were performed alongside in vitro tests to predict the binding affinity of these compounds to target enzymes. The results from these computational analyses corroborated the experimental findings, suggesting that structural features play a crucial role in enzyme interaction .

Data Table: Enzyme Inhibition Results

Compoundα-Glucosidase IC50 (μM)Acetylcholinesterase IC50 (μM)
Acarbose37.38-
Compound 7i86.31Weak
Compound 7k81.12Weak

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The compound is characterized using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis to confirm its structure and purity.

Table 1: Synthesis Overview

StepReagents/ConditionsProduct
12,3-dihydrobenzo[1,4]dioxin + Dimethylaminophenylacetyl chlorideIntermediate Compound
2Reaction with ethylenediamineThis compound

Biological Activities

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. Specifically, the compound has been tested for its activity against key enzymes involved in metabolic disorders:

  • α-glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism. Inhibitors of α-glucosidase are valuable in managing Type 2 Diabetes Mellitus (T2DM). Research indicates that derivatives of this compound exhibit significant inhibition against yeast α-glucosidase, making them potential candidates for antidiabetic therapies .
  • Acetylcholinesterase Inhibition : Compounds with acetylcholinesterase inhibitory activity are investigated for their potential in treating Alzheimer's disease. Studies have shown that certain derivatives demonstrate moderate inhibitory effects against this enzyme, suggesting possible neuroprotective properties .

Table 2: Biological Activity Summary

Activity TypeTarget EnzymeInhibition Potency
Antidiabeticα-glucosidaseSignificant
NeuroprotectiveAcetylcholinesteraseModerate

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of compounds related to this compound:

  • A study published in Brazilian Journal of Pharmaceutical Sciences explored the synthesis of sulfonamide derivatives containing the benzodioxane moiety and their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that most synthesized compounds exhibited substantial inhibitory activity against α-glucosidase and varying degrees against acetylcholinesterase .
  • Another research article focused on molecular docking studies correlating with the enzyme inhibition data. The findings supported the hypothesis that structural modifications could enhance the efficacy of these compounds as enzyme inhibitors .

Propiedades

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c1-25(2)17-8-5-15(6-9-17)18(26(3)4)14-23-21(27)22(28)24-16-7-10-19-20(13-16)30-12-11-29-19/h5-10,13,18H,11-12,14H2,1-4H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOQPPDIICNNDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.